

Comparative Analysis of Aminopyridine-Based Nitric Oxide Synthase Inhibitors

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Compound of Interest

Compound Name: *3-Amino-6-methylpyridin-2-ol hydrochloride*

Cat. No.: *B581536*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peer-reviewed studies on aminopyridine derivatives, with a focus on their application as inhibitors of nitric oxide synthase (NOS). Due to a lack of extensive peer-reviewed data on **3-Amino-6-methylpyridin-2-ol hydrochloride**, this document broadens its scope to include structurally related and more extensively studied aminopyridine compounds. The aim is to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development.

Introduction to Aminopyridines as NOS Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, produced by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1][2]. While NO is essential for functions like neurotransmission and vasodilation, its overproduction, particularly by nNOS and iNOS, is implicated in neurodegenerative diseases and inflammatory conditions[2][3]. This has driven the development of selective NOS inhibitors. Aminopyridine derivatives have emerged as a promising class of compounds in this pursuit[1][2][3].

Performance Comparison of Aminopyridine-Based NOS Inhibitors

The following table summarizes the in vitro potency and selectivity of various 2-aminopyridine analogues as NOS inhibitors, based on data from peer-reviewed studies.

Compound	Target	IC50 (nM)	Ki (nM)	Selectivity (fold) vs. eNOS	Selectivity (fold) vs. iNOS	Reference
2-amino-4-methylpyridine	non-selective NOS	-	-	-	-	[1]
6-(2-fluoropropyl)-4-methylpyridin-2-amine	iNOS	-	-	-	-	[1]
6-(3-fluoropropyl)-4-methylpyridin-2-amine	iNOS	-	-	-	-	[1]
6-(4-fluorobutyl)-4-methylpyridin-2-amine	iNOS	-	-	-	-	[1]
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride	nNOS	-	48	388	135	[2]

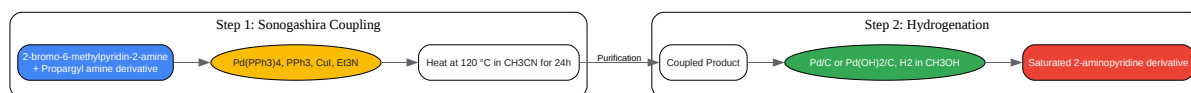
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Synthesis of 2-Aminopyridine Analogues

A general synthetic approach for generating substituted 2-aminopyridine derivatives involves a Sonogashira coupling reaction followed by catalytic hydrogenation.

DOT Script for Synthesis Workflow:



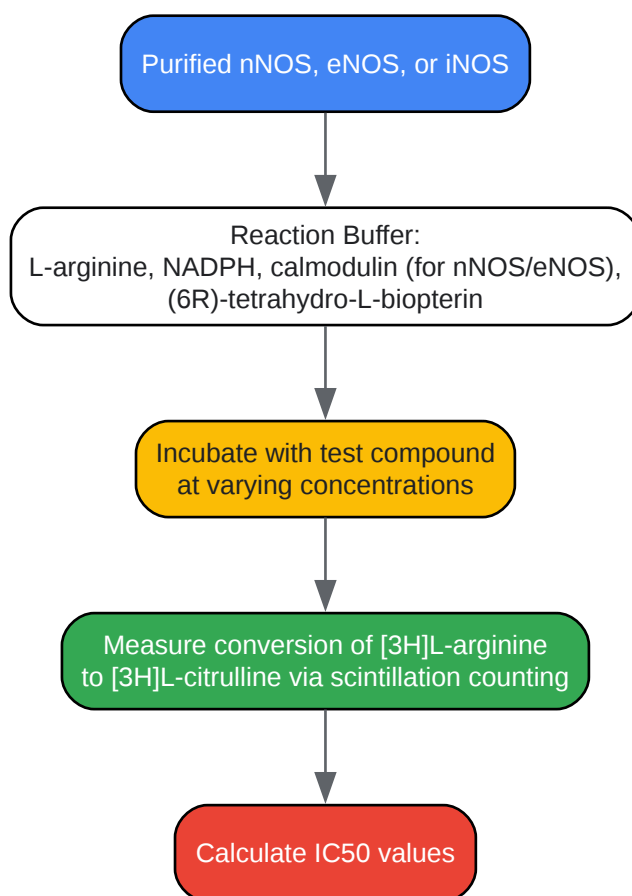
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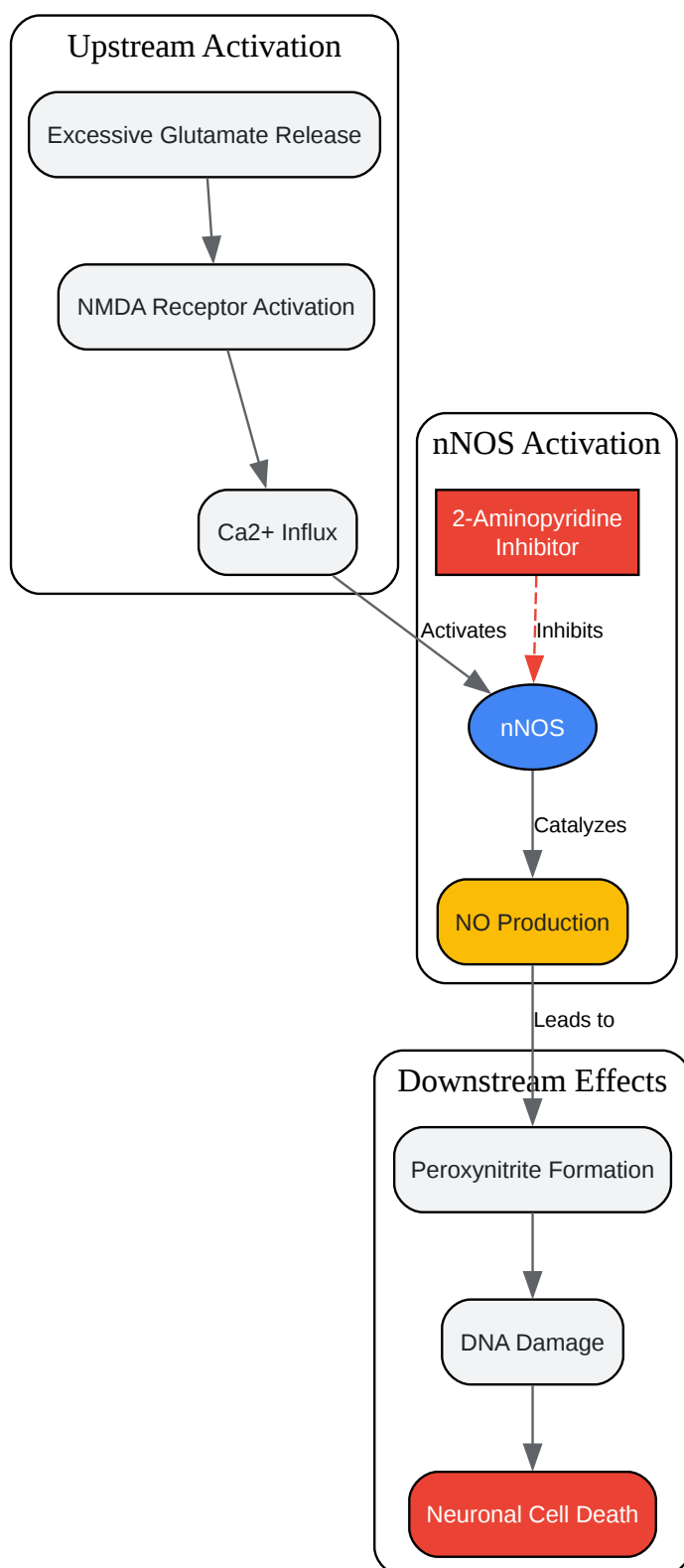
Caption: General synthetic scheme for 2-aminopyridine analogues.

In Vitro NOS Inhibition Assay

The inhibitory activity of the compounds on NOS isoforms is typically determined using a hemoglobin capture assay.

DOT Script for Assay Workflow:





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References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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